molecular formula C5H11NO3S B13654351 (1S,2R)-2-Aminocyclopentane-1-sulfonic acid

(1S,2R)-2-Aminocyclopentane-1-sulfonic acid

Cat. No.: B13654351
M. Wt: 165.21 g/mol
InChI Key: DNTFEAHNXKUSKQ-UHNVWZDZSA-N
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Description

(1S,2R)-2-Aminocyclopentane-1-sulfonic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Aminocyclopentane-1-sulfonic acid typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the enzymatic process, which utilizes specific enzymes to catalyze the formation of the desired enantiomer . Another method involves the use of chiral auxiliaries or catalysts to induce the formation of the (1S,2R) configuration during the synthesis .

Industrial Production Methods

Industrial production of this compound often relies on large-scale enzymatic processes due to their efficiency and selectivity. These methods are optimized to produce high yields of the desired enantiomer with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Aminocyclopentane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to ensure selectivity and yield. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of sulfonic acids or sulfonates, while reduction may yield amines or alcohols .

Scientific Research Applications

(1S,2R)-2-Aminocyclopentane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which (1S,2R)-2-Aminocyclopentane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R)-2-Aminocyclopentane-1-sulfonic acid apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring high selectivity and specificity .

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-sulfonic acid

InChI

InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m1/s1

InChI Key

DNTFEAHNXKUSKQ-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)S(=O)(=O)O)N

Canonical SMILES

C1CC(C(C1)S(=O)(=O)O)N

Origin of Product

United States

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